Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-fluoro-
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Overview
Description
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-fluoro-] is an organic compound with the molecular formula C16H8F2 It is a derivative of benzene, featuring a butadiyne linkage between two benzene rings, each substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-fluoro-] typically involves the coupling of two fluorobenzene molecules with a butadiyne moiety. One common method is the dehydrohalogenation of 1,4-dichloro-2-butyne using potassium hydroxide in an alcoholic medium at approximately 70°C . Another approach involves the Hay coupling of (trimethylsilyl)acetylene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-fluoro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to different hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-fluoro-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-fluoro-] involves its interaction with molecular targets through its reactive triple bonds and aromatic rings. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function. The specific pathways involved depend on the context of its application, such as in biological systems or material science .
Comparison with Similar Compounds
Similar Compounds
Diphenylbutadiyne: Similar structure but without the fluorine substituents.
1,4-Diphenyl-1,3-butadiyne: Another derivative with different substituents on the benzene rings
Uniqueness
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-fluoro-] is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and physical properties. The fluorine substituents can enhance the compound’s stability and influence its interactions with other molecules, making it distinct from its non-fluorinated counterparts .
Properties
CAS No. |
55606-94-5 |
---|---|
Molecular Formula |
C16H8F2 |
Molecular Weight |
238.23 g/mol |
IUPAC Name |
1-fluoro-4-[4-(4-fluorophenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C16H8F2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H |
InChI Key |
RUDSKSLJCZGANW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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